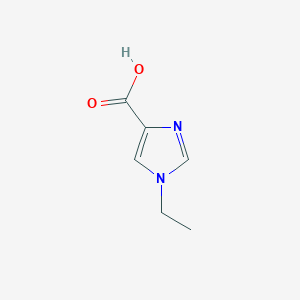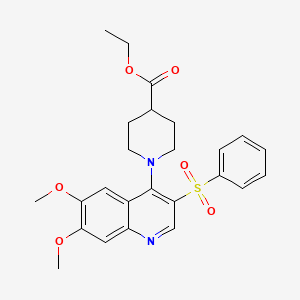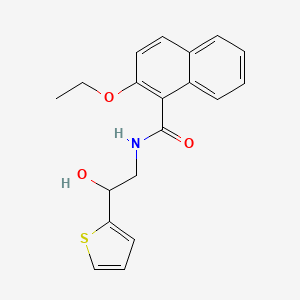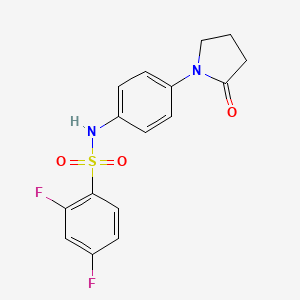![molecular formula C6H10O4 B2371349 2-[(3S)-oxolan-3-yl]oxyacetic acid CAS No. 1309165-99-8](/img/structure/B2371349.png)
2-[(3S)-oxolan-3-yl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3S)-oxolan-3-yl]oxyacetic acid”, also known as (S)-(+)-2-(3-oxolanyl) glyoxylic acid, is a chiral alpha-hydroxy acid. It has a molecular formula of C6H10O4 .
Molecular Structure Analysis
The molecular structure of “this compound” is described by its InChI code: 1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 . This indicates that it has a tetrahydrofuran ring (oxolan) with an oxyacetic acid group attached to it.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 146.14 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Enzyme Inhibition and Neurotransmitter Modulation
- Amino-oxyacetic acid, a derivative of 2-[(3S)-oxolan-3-yl]oxyacetic acid, inhibits γ-aminobutyric acid-α-ketoglutaric acid transaminase in both E. coli and mammalian brains. This inhibition is competitive and leads to increased brain concentrations of γ-aminobutyric acid (GABA), an important neurotransmitter (Wallach, 1961).
Radioactive Material Separation
- Sym-Dibenzo-16-crown-5-oxyacetic acid and its analogs, structurally related to this compound, are effective in separating Y^3+ from Sr^2+ in aqueous solutions, with the potential for purifying radioactive materials (Wood et al., 1993).
Chemical Structure Studies
- Studies on derivatives like (cyclohexylideneamino)oxyacetic acid and [chloro(phenyl)methyleneamino]oxyacetic acid focus on their molecular structure, highlighting hydrogen-bonded dimers and aromatic pi-pi stacking interactions, which are essential for understanding complex chemical behaviors (Glidewell et al., 2004).
Fungicidal Activity
- Novel derivatives containing oxyacetic acid moieties, like 1,5-diaryl-1H-pyrazol-3-oxy derivatives, have shown moderate inhibitory activity against Gibberella zeae, a plant pathogen, indicating potential agricultural applications (Liu et al., 2012).
Organic Synthesis
- The compound has been used in the synthesis of diverse organic molecules, including O-(thiaxanthon-2-yl)-oxyacetate, showcasing its versatility as a building block in organic chemistry (Xiao-lin, 2009).
Drug Development
- Derivatives of this compound have been explored in the development of pharmaceuticals, such as inhibitors of lactic dehydrogenase for potential anticancer and antidiabetic applications (Delgado et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-[(3S)-oxolan-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEMYDVVPYLDBT-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)
![methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2371274.png)
![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)
![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)
![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)

![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)
